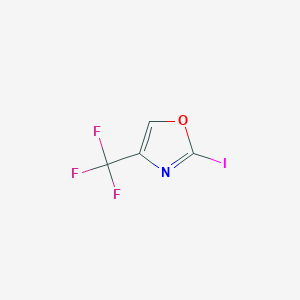

2-Iodo-4-(trifluoromethyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Synthetic Chemistry

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. numberanalytics.comwikipedia.org This structural motif is a cornerstone in synthetic chemistry, serving as a versatile building block for more complex molecules. numberanalytics.comontosight.ai The oxazole ring is aromatic and planar, and its derivatives are known to be thermally stable. numberanalytics.comtandfonline.com The reactivity of the oxazole ring, particularly its susceptibility to both electrophilic and nucleophilic attack, makes it a valuable scaffold in the synthesis of a wide array of organic compounds. tandfonline.comrsc.orgcutm.ac.in

The significance of oxazoles extends into medicinal chemistry, where the oxazole nucleus is a key component in many biologically active compounds. tandfonline.comresearchgate.net Oxazole derivatives have been shown to exhibit a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govresearchgate.net This has made them a focal point for the development of new therapeutic agents. numberanalytics.comresearchgate.net

Significance of Trifluoromethylation in Organic Synthesis

The introduction of a trifluoromethyl (CF3) group into organic molecules, a process known as trifluoromethylation, is a widely used strategy in modern organic synthesis. wikipedia.org The CF3 group possesses unique electronic properties and can significantly alter the physical and chemical characteristics of a molecule. rsc.org These alterations can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are crucial in the design of pharmaceuticals and agrochemicals. wikipedia.orgbeilstein-journals.orgnih.gov

Numerous successful drugs and agricultural products contain the trifluoromethyl group, highlighting its importance. wikipedia.org The development of new and efficient methods for introducing the CF3 group into various organic frameworks is an active area of research. wikipedia.orgrsc.org Reagents have been developed to facilitate electrophilic, nucleophilic, and radical trifluoromethylation reactions. wikipedia.org

Research Context of 2-Iodo-4-(trifluoromethyl)oxazole within Halogenated Trifluoromethyl Oxazole Frameworks

This compound is a specific example of a halogenated trifluoromethyl oxazole. This class of compounds combines the structural features of the oxazole ring with the unique properties imparted by both a halogen atom and a trifluoromethyl group. The iodine atom at the 2-position of the oxazole ring serves as a versatile synthetic handle. The carbon-iodine bond can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. This reactivity is crucial for the construction of diverse molecular architectures.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C4HF3INO |

| Monoisotopic Mass | 262.9055 Da |

| Predicted XlogP | 1.9 |

Table 1: Physicochemical Properties of this compound uni.lu

Structure

3D Structure

Properties

Molecular Formula |

C4HF3INO |

|---|---|

Molecular Weight |

262.96 g/mol |

IUPAC Name |

2-iodo-4-(trifluoromethyl)-1,3-oxazole |

InChI |

InChI=1S/C4HF3INO/c5-4(6,7)2-1-10-3(8)9-2/h1H |

InChI Key |

LKVJAKAVEAHRFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)I)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Iodo 4 Trifluoromethyl Oxazole and Analogous Structures

Direct Halogenation Strategies

The introduction of a halogen, particularly iodine, onto the oxazole (B20620) ring is a key transformation that opens avenues for further functionalization through cross-coupling reactions. However, the regioselectivity of this process is highly dependent on the electronic nature of the substituents already present on the ring.

Regioselective Iodination at C2 and C4 Positions

The C2 and C5 positions of the oxazole ring are generally the most reactive towards electrophiles, while the C4 position is less so. The presence of a strong electron-withdrawing group, such as a trifluoromethyl group at the C4 position, further deactivates the ring, making direct electrophilic substitution challenging.

To overcome the low reactivity of the oxazole ring towards direct iodination, particularly at the C2 position in the presence of a C4-trifluoromethyl group, metalation-directed strategies are often employed. These methods involve the initial deprotonation of the oxazole ring using a strong base, typically an organolithium reagent, to form a highly nucleophilic lithiated intermediate. This intermediate then readily reacts with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to afford the desired iodo-oxazole with high regioselectivity.

For instance, the deprotonation of an oxazole at the C2 position is a common strategy. The resulting 2-lithiooxazole is a versatile intermediate that can be trapped with various electrophiles, including iodine. This approach allows for the specific introduction of an iodine atom at the C2 position, a transformation that is often difficult to achieve via direct electrophilic aromatic substitution, especially in deactivated systems.

Direct electrophilic aromatic iodination of oxazoles, especially those bearing electron-withdrawing groups like trifluoromethyl, presents significant challenges. The trifluoromethyl group at the C4 position strongly deactivates the entire oxazole ring, making it less susceptible to attack by electrophiles. The C2 position, while generally the most electron-rich in unsubstituted oxazoles, is significantly less reactive in this context.

Furthermore, electrophilic iodination reactions often require harsh conditions and strong electrophilic iodine reagents, which can lead to side reactions or decomposition of the sensitive oxazole ring. The inherent low reactivity of the substrate necessitates forcing conditions that can compromise the yield and purity of the desired product. Consequently, alternative synthetic routes, such as those involving the construction of the iodinated oxazole ring from acyclic precursors, are often more viable.

Cyclization and Annulation Protocols for Trifluoromethylated Oxazoles

Building the oxazole ring from acyclic precursors is a powerful strategy that allows for the pre-installation of desired functionalities, including the trifluoromethyl group and a handle for subsequent iodination.

Tandem Cycloisomerization/Hydroxyalkylation Reactions

A notable and efficient method for the synthesis of trifluoromethylated oxazoles involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. rsc.org This approach constructs the oxazole ring and introduces a trifluoromethyl-containing side chain in a single synthetic operation.

Lewis acids play a crucial role in catalyzing the tandem cycloisomerization/hydroxyalkylation reaction. Among various Lewis acids, zinc triflate (Zn(OTf)₂) has been identified as a highly effective catalyst for this transformation. rsc.org The reaction proceeds through the activation of the N-propargylamide by the Lewis acid, which facilitates a 5-exo-dig cyclization to form an oxazole intermediate. This is then followed by a nucleophilic attack on the activated trifluoropyruvate to yield the final product.

The efficiency of this catalytic system has been demonstrated in the synthesis of a range of oxazoles bearing a CF₃-substituted alcohol unit. rsc.org The reaction conditions are typically mild, and the protocol exhibits good functional group tolerance and high atom economy. rsc.org

Table 1: Optimization of Reaction Conditions for Zn(OTf)₂-Catalyzed Synthesis of a Trifluoromethylated Oxazole Derivative rsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | DCE | 70 | 12 | 0 |

| 2 | FeCl₃ (20) | DCE | 70 | 12 | 56 |

| 3 | InCl₃ (20) | DCE | 70 | 12 | 62 |

| 4 | Y(OTf)₃ (20) | DCE | 70 | 12 | 75 |

| 5 | Sc(OTf)₃ (20) | DCE | 70 | 12 | 78 |

| 6 | In(OTf)₃ (20) | DCE | 70 | 12 | 80 |

| 7 | Cu(OTf)₂ (20) | DCE | 70 | 12 | 71 |

| 8 | Zn(OTf)₂ (20) | DCE | 70 | 12 | 83 |

| 9 | Zn(OTf)₂ (10) | DCE | 70 | 12 | 75 |

| 10 | Zn(OTf)₂ (15) | DCE | 70 | 12 | 85 |

| 11 | Zn(OTf)₂ (15) | DCE | 80 | 12 | 81 |

| 12 | Zn(OTf)₂ (15) | DCE | 60 | 12 | 76 |

| 13 | Zn(OTf)₂ (15) | DCE | 70 | 8 | 72 |

| 14 | Zn(OTf)₂ (15) | DCE | 70 | 16 | 85 |

Reaction of N-propargylamide (0.3 mmol) with ethyl trifluoropyruvate (0.36 mmol) in 1.5 mL of solvent. DCE = 1,2-dichloroethane

The optimized conditions, using 15 mol% of Zn(OTf)₂ in DCE at 70°C for 12-16 hours, provide the desired trifluoromethylated oxazole in high yield. rsc.org This methodology represents a significant advancement in the synthesis of this important class of compounds, offering a practical and efficient route to structures that can serve as precursors to more complex molecules, including 2-Iodo-4-(trifluoromethyl)oxazole, through subsequent transformations.

Hypervalent Iodine-Mediated Oxidative Cyclization

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and environmentally benign conditions for a variety of transformations, including the formation of heterocyclic systems like oxazoles. umn.edunih.gov Their ability to facilitate oxidative cyclization provides a direct route to these valuable scaffolds. umn.eduthieme-connect.de

The intramolecular cyclization of enamine precursors represents a robust method for the synthesis of substituted oxazoles. nih.govnih.gov Specifically, N-acetyl enamines have been shown to undergo efficient cyclization in the presence of a hypervalent iodine reagent, leading to the formation of oxazole rings in moderate to excellent yields. nih.gov This transformation demonstrates good reactivity and tolerance for various functional groups. nih.gov

One common hypervalent iodine reagent employed for this purpose is (diacetoxyiodo)benzene (B116549) (PIDA). nih.govacs.orgnsf.gov The PIDA-mediated intramolecular cyclization of enamides provides a metal-free pathway to functionalized oxazoles. nih.govacs.org This method is advantageous due to its broad substrate scope and avoidance of heavy metals. nih.govacs.org For instance, the reaction of enamides with PIDA leads to the formation of a carbon-oxygen bond through an oxidative process, yielding the desired oxazole products. acs.org

The reaction conditions are typically mild, and the process exhibits a high degree of selectivity. nih.gov The choice of the enamine precursor structure can influence whether the reaction proceeds via an intramolecular or intermolecular pathway. nih.gov

Table 1: Examples of Hypervalent Iodine-Mediated Oxazole Synthesis from Enamine Precursors

| Reagent | Precursor | Product | Yield | Reference |

| Hypervalent Iodane | N-acetyl enamine | Oxazole | Moderate to Excellent | nih.gov |

| PIDA | Enamide | Functionalized Oxazole | Moderate to Good | nih.govacs.org |

Data based on findings from referenced studies.

The mechanism of hypervalent iodine-mediated oxidative cyclization of enamines to form oxazoles is thought to proceed through several key steps. The hypervalent iodine reagent, such as PIDA, acts as an electrophilic species that activates the enamine system.

The reaction is initiated by the attack of the enamine's double bond on the iodine(III) center, leading to the formation of an iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated double bond, resulting in the cyclization and formation of the oxazole ring. Subsequent elimination of the iodine-containing leaving group and a proton yields the final oxazole product.

In some cases, the reaction may proceed through a concerted reductive elimination mechanism, as proposed in the electrochemical synthesis of benzoxazoles using a hypervalent iodine mediator. osi.lv Computational studies, such as those using Density Functional Theory (DFT), have been employed to further elucidate the reaction pathways and transition states involved in these cyclizations. osi.lv

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic molecules, including trifluoromethyl-substituted oxazoles. Copper and palladium are particularly prominent in these methodologies due to their unique catalytic activities.

Copper-catalyzed reactions provide an efficient means to construct oxazole rings through cascade annulation processes. rsc.orgnih.govnih.gov These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. For example, a novel copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov This process is believed to occur through a cascade involving the formation of both C-N and C-O bonds, with water serving as the oxygen source. rsc.orgnih.gov

In a related methodology, the copper-catalyzed cyclization of o-phenylenediamines with hexafluoroacetylacetone (B74370) provides a convenient route to 2-trifluoromethyl benzimidazoles. rsc.org In this reaction, the hexafluoroacetylacetone acts as both a cyclization partner and a ligand for the copper catalyst. rsc.org The reaction proceeds smoothly to give the desired products in high yields and tolerates a variety of functional groups. rsc.org

Palladium-catalyzed direct (hetero)arylation reactions are a powerful tool for the synthesis of highly functionalized oxazoles, which can serve as precursors to compounds like this compound. nih.govnih.gov These methods allow for the regioselective introduction of aryl or heteroaryl groups onto the oxazole ring. nih.govnih.gov

Complementary methods have been developed for the direct arylation of oxazole at either the C-2 or C-5 position with high regioselectivity using a variety of aryl and heteroaryl halides and triflates. nih.gov The choice of phosphine (B1218219) ligand and solvent plays a crucial role in controlling the regioselectivity of the arylation. nih.gov For instance, C-5 arylation is favored in polar solvents with specific phosphine ligands, while C-2 arylation is preferred in nonpolar solvents with a different phosphine ligand. nih.gov

Furthermore, a palladium-catalyzed route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles has been established through the direct (hetero)arylation of ethyl oxazole-4-carboxylate. nih.gov This is followed by a hydrolysis and decarboxylation sequence to yield the final products. nih.gov Computational studies have been employed to investigate the mechanism of these palladium-catalyzed direct arylation reactions, including the concerted metalation-deprotonation (CMD) pathway. wits.ac.za

Table 2: Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazole

| Position | Preferred Conditions | Reference |

| C-5 | Polar solvents, specific phosphine ligands | nih.gov |

| C-2 | Nonpolar solvents, different phosphine ligand | nih.gov |

Data based on findings from referenced studies.

Metal-Free Cyclization Strategies

While transition metals are highly effective, the development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of oxazole derivatives, several metal-free cyclization strategies have been reported.

One such approach involves the use of iodine monochloride (ICl) as both a promoter and an iodide source for the iodolactonization of N-Boc acrylamides, leading to the formation of oxazolidine-2,4-diones. researchgate.net While not directly yielding oxazoles, these intermediates can be valuable precursors.

Another metal-free method involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov This highlights the potential for developing metal-free strategies for other trifluoromethyl-containing heterocycles. The key to these reactions is often the use of a reagent that can initiate a cyclization cascade without the need for a metallic catalyst. researchgate.netresearchgate.net

Ring Expansion and Rearrangement Reactions

The ring expansion of 2H-azirines represents a significant pathway for synthesizing substituted oxazoles. researchgate.net Specifically, the reaction of 2H-azirines with trifluoroacetic anhydride (B1165640) (TFAA) at room temperature leads directly to the formation of trifluoromethyl-substituted oxazoles. acs.org This methodology has been effectively used to prepare (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds from alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates. acs.orgacs.org The resulting oxazole-containing products can then undergo further transformations, such as rhodium(II)-catalyzed reactions, to generate complex polycyclic systems like naphtho[2,1-d]oxazoles. acs.org

The isomerization of isoxazoles to oxazoles provides another synthetic route to these heterocycles. nih.govrsc.org One documented pathway involves the base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles, which transform into 2-aryltetrahydrobenzoxazoles. rsc.org A more specific example is the isomerization of 2-(isoxazole-3-ylcarbonyl)-3-arylazirines to 3-(oxazol-5-yl)isoxazoles. nih.gov This transformation occurs under mild conditions, using potassium carbonate in methanol (B129727) at room temperature. nih.gov

Additionally, photochemical methods can induce the isomerization of isoxazoles to oxazoles. researchgate.net While the direct synthesis of 4-(trifluoromethyl)isoxazoles has been achieved through a metal-free, cascade reaction involving α,β-unsaturated carbonyl compounds, CF₃SO₂Na, and tBuONO, the subsequent isomerization of such structures to their oxazole counterparts remains a plausible, though less direct, synthetic strategy. organic-chemistry.orgorganic-chemistry.org

Introduction of the Trifluoromethyl Group via Specific Reagents

Trifluoroacetic anhydride (TFAA) is a key reagent in the synthesis of trifluoromethyl-substituted oxazoles, serving dual roles as both a trifluoroacetylating agent and a cyclodehydrating agent. rsc.orgnih.gov

In the elemental tellurium-mediated synthesis, TFAA reacts with acetophenone (B1666503) oxime acetates to initiate the cascade reaction that forms the 2-(trifluoromethyl)oxazole ring. rsc.orgrsc.org Similarly, in 2H-azirine chemistry, TFAA reacts with the azirine ring to induce an expansion that incorporates the trifluoromethyl group into the resulting oxazole structure. acs.org

Furthermore, TFAA is employed in the classical Robinson-Gabriel synthesis of oxazoles. nih.gov In a solid-phase version of this reaction, TFAA acts as the cyclodehydrating agent to convert solid-supported alpha-acylamino ketones into oxazoles. nih.gov The choice of solvent is critical in this reaction, with ethereal solvents promoting a complete cyclative-type mechanism. nih.gov This highlights the versatility of TFAA in facilitating the formation of the oxazole heterocycle while simultaneously installing the crucial trifluoromethyl group.

Incorporation through Trifluoropyruvates

A notable and efficient method for the synthesis of oxazoles bearing a trifluoromethyl group involves the use of trifluoropyruvates. This approach has been successfully applied to generate oxazoles with a CF3-substituted alcohol unit through a tandem cycloisomerization/hydroxyalkylation reaction.

Recent research has demonstrated a straightforward and effective protocol for synthesizing these complex oxazoles from readily available N-propargylamides and trifluoropyruvates. Current time information in Bangalore, IN.organic-chemistry.org The reaction is catalyzed by a Lewis acid, specifically zinc triflate (Zn(OTf)2), and proceeds under mild conditions. Current time information in Bangalore, IN.organic-chemistry.org This method is characterized by its operational simplicity, broad substrate scope, and high functional group tolerance, yielding the desired products in moderate to good yields. Current time information in Bangalore, IN.organic-chemistry.org

The general reaction scheme involves the Zn(OTf)2-catalyzed cycloisomerization of an N-propargylamide, which then undergoes a hydroxyalkylation reaction with a trifluoropyruvate. This tandem process allows for the direct incorporation of the trifluoromethyl group and the formation of the oxazole ring in a single synthetic operation. The reaction has been shown to be scalable, with successful gram-scale synthesis reported, highlighting its potential for practical applications. Current time information in Bangalore, IN.

A variety of N-propargylamides have been shown to be suitable substrates for this transformation, including those with different aromatic and aliphatic substituents. The reaction tolerates a range of functional groups on the N-propargylamide, further demonstrating its versatility.

Table 1: Examples of Synthesized Oxazoles using Trifluoropyruvates

| N-Propargylamide Substrate | Trifluoropyruvate | Product | Yield (%) |

| N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoro-2-oxopropanoate | 2-phenyl-5-((trifluoromethyl)(hydroxy)methyl)oxazole | 85 |

| 4-methyl-N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoro-2-oxopropanoate | 2-(p-tolyl)-5-((trifluoromethyl)(hydroxy)methyl)oxazole | 82 |

| 4-methoxy-N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoro-2-oxopropanoate | 2-(4-methoxyphenyl)-5-((trifluoromethyl)(hydroxy)methyl)oxazole | 78 |

| 4-chloro-N-(prop-2-yn-1-yl)benzamide | Ethyl 3,3,3-trifluoro-2-oxopropanoate | 2-(4-chlorophenyl)-5-((trifluoromethyl)(hydroxy)methyl)oxazole | 75 |

This table presents a selection of substrates and their corresponding yields as reported in the literature. The specific reaction conditions may vary.

Application of Trifluoromethyl Building Blocks and Transfer Reagents

Another key strategy for the synthesis of trifluoromethylated oxazoles involves the use of specialized trifluoromethyl building blocks and transfer reagents. These reagents serve as the source of the CF3 group, which is incorporated into the oxazole ring during the synthetic sequence.

A prominent example of this approach is the synthesis of 4,5-disubstituted 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines. mdpi.com In this method, phenyliodine bis(trifluoroacetate) (PIFA) is employed as a key reagent. mdpi.com PIFA acts as both an oxidant and a source of the trifluoromethyl group. The proposed mechanism involves an oxidative β-trifluoroacetoxylation of the enamine substrate, which is then followed by an intramolecular cyclization to form the desired 2-(trifluoromethyl)oxazole. mdpi.com This method provides a direct route to introduce the trifluoromethyl group at the 2-position of the oxazole ring.

The reaction conditions are generally mild, and the use of the solid, non-toxic, and environmentally friendly reagent PIFA is advantageous. acs.org A variety of β-monosubstituted enamines can be used, leading to a range of 4,5-disubstituted 2-(trifluoromethyl)oxazoles. acs.org

Table 2: Synthesis of 2-(Trifluoromethyl)oxazoles using PIFA

| Enamine Substrate | Product | Yield (%) |

| 3-amino-1-phenylbut-2-en-1-one | 4-methyl-2-(trifluoromethyl)-5-phenyloxazole | 54 |

| 3-amino-1-(4-fluorophenyl)but-2-en-1-one | 5-(4-fluorophenyl)-4-methyl-2-(trifluoromethyl)oxazole | 45 |

| Methyl 3-amino-3-(2-methoxyphenyl)acrylate | Methyl 5-(2-methoxyphenyl)-2-(trifluoromethyl)oxazole-4-carboxylate | 60 |

| 3-amino-1,3-diphenylprop-2-en-1-one | 2-(trifluoromethyl)-4,5-diphenyloxazole | 37 |

This table showcases examples of enamine substrates and the yields of the corresponding 2-(trifluoromethyl)oxazole products as described in a patent. acs.org

Furthermore, other trifluoromethylating reagents have been explored for the synthesis of related heterocyclic structures. For instance, sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, has been effectively used as a trifluoromethyl source in the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. nih.gov While this example pertains to isoxazoles, it highlights the utility of sulfinate reagents as radical trifluoromethyl sources in the construction of fluorinated heterocycles.

The synthesis of the target compound, this compound, would likely involve a subsequent iodination step after the formation of the 4-(trifluoromethyl)oxazole core. Methods for the direct iodination of oxazoles have been reported, and such a strategy could be employed to install the iodine atom at the 2-position of the pre-formed trifluoromethylated oxazole ring.

Reaction Pathways and Synthetic Transformations of 2 Iodo 4 Trifluoromethyl Oxazole

Oxazole (B20620) Ring Transformations

Formal Cycloaddition Reactions ([2+2], [3+2], [4+2])

While specific studies on the cycloaddition reactions of 2-Iodo-4-(trifluoromethyl)oxazole are not extensively documented, the general reactivity of the oxazole ring provides a strong indication of its potential participation in such transformations. The electron-deficient nature of the oxazole ring, further enhanced by the presence of the electron-withdrawing trifluoromethyl group at the C4 position, and the iodo group at the C2 position, influences its behavior as both a diene and a dienophile in cycloaddition reactions.

[2+2] Cycloaddition: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be extended to heteroaromatic systems like oxazoles. While direct evidence for this compound is lacking, related studies on substituted oxazoles suggest that the C4=C5 double bond could react with an excited carbonyl compound to form an oxetane-fused oxazole derivative. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of the substituents.

[3+2] Cycloaddition: Oxazoles can react as 1,3-dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of oxazoles with nitrile oxides, generated in situ from oximes, can lead to the formation of biheterocyclic systems. It is plausible that this compound could undergo such reactions, with the regioselectivity being directed by the substituents on the oxazole ring. A photoinduced protocol for the synthesis of oxazoles from diazo compounds and nitriles via a [3+2] cycloaddition of singlet carbenes has been developed, showcasing the utility of this reaction type for accessing substituted oxazoles. nih.gov Research on the synthesis of 2,4,5-trisubstituted oxazoles has been achieved through the intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes, indicating a viable pathway for functionalization. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): Oxazoles can function as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after the extrusion of a stable molecule like water or an alcohol. The presence of the electron-withdrawing trifluoromethyl group at C4 would likely decrease the reactivity of the oxazole as a diene. However, with highly reactive dienophiles, cycloaddition across the C2 and C5 positions could potentially occur. The subsequent retro-Diels-Alder reaction of the bicyclic intermediate would lead to a functionalized pyridine.

It is important to note that the specific reaction conditions and outcomes for this compound in these cycloaddition reactions would require experimental verification. The interplay between the iodo and trifluoromethyl substituents would be a key factor in determining the feasibility and selectivity of these transformations.

Derivatization at Other Ring Positions

Regioselective Metallation and Subsequent Functionalization

The presence of the iodine atom at the C2 position and the acidic proton at the C5 position offers opportunities for regioselective metallation and subsequent functionalization of this compound.

Metallation at C5: The C5 proton of the oxazole ring is known to be the most acidic after the C2 proton. Given that the C2 position is substituted with an iodine atom, direct deprotonation at the C5 position using a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), is a feasible strategy for introducing a metal. The resulting 5-lithio-2-iodo-4-(trifluoromethyl)oxazole is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

Table 1: Potential Functionalization at C5 via Regioselective Metallation

| Electrophile | Resulting Functional Group at C5 |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

| Carbon dioxide | Carboxylic acid |

| Isocyanates | Amide |

| Disulfides | Thioether |

| Chlorotrimethylsilane | Trimethylsilyl |

Functionalization via Halogen-Metal Exchange: The iodine atom at the C2 position is susceptible to halogen-metal exchange with organolithium reagents at low temperatures. This would generate a 2-lithio-4-(trifluoromethyl)oxazole intermediate, which can then be functionalized by reacting with various electrophiles. This approach allows for the introduction of substituents specifically at the C2 position.

Furthermore, the C2-iodo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.comyoutube.com Reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, introducing aryl, vinyl, alkyl, and alkynyl groups, respectively. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based functionalities. The success of these cross-coupling reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the potential deactivating effect of the trifluoromethyl group.

Transformations Involving the Trifluoromethyl Group

Chemical Reactions Influenced by the -CF3 Moiety

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and significantly influences the chemical reactivity of the oxazole ring. Its presence generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.

The electron-withdrawing nature of the -CF3 group at the C4 position enhances the acidity of the C5 proton, facilitating its regioselective metallation as discussed previously. In the context of cycloaddition reactions, the -CF3 group would likely influence the energy levels of the frontier molecular orbitals of the oxazole, thereby affecting its reactivity and selectivity as a diene or dienophile.

While transformations of the trifluoromethyl group itself are generally challenging due to the high strength of the C-F bonds, certain reactions are possible under specific conditions. For instance, partial or complete hydrolysis of the -CF3 group to a carboxylic acid or its derivatives can sometimes be achieved under harsh acidic or basic conditions, although this is often accompanied by ring degradation. More commonly, the influence of the -CF3 group is exploited to direct other reactions on the heterocyclic core. For example, the synthesis of (4-Trifluoromethyl)isoxazoles has been achieved through a tandem trifluoromethyloximation/cyclization/elimination reaction, highlighting the role of the trifluoromethyl group in directing the formation of the heterocyclic ring. organic-chemistry.org

Spectroscopic and Advanced Structural Elucidation of 2 Iodo 4 Trifluoromethyl Oxazole Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

For related fluorinated organic molecules, high-resolution mass spectrometry is a critical tool for confirming the elemental composition. The technique provides a highly accurate mass-to-charge ratio, which can be used to definitively determine the molecular formula. For 2-iodo-4-(trifluoromethyl)oxazole, while predicted data exists, experimental HRMS data would be essential to confirm its composition and aid in the identification of fragments during mass spectrometric analysis.

Predicted Mass Spectrometry Data for C4HF3INO

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 263.91278 |

| [M+Na]+ | 285.89472 |

| [M-H]- | 261.89822 |

| [M+NH4]+ | 280.93932 |

| [M+K]+ | 301.86866 |

Data from PubChem, predicted using CCSbase. uni.lu

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 19F) for Positional and Stereochemical Assignments

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule.

¹H NMR would identify the chemical environment of the single proton on the oxazole (B20620) ring.

¹³C NMR would provide information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly important for fluorinated compounds, offering insights into the electronic environment of the trifluoromethyl group. The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to the molecular structure. nist.gov

For similar, though more complex, fluorinated heterocyclic compounds, detailed NMR data has been published, showcasing the power of this technique. uni.lursc.org However, for the specific target compound, this compound, such experimental data remains to be reported.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. A study on a related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- uni.luaccelachem.comdioxepino[5,6-d] uni.lursc.orgoxazole, demonstrated the use of X-ray crystallography to determine its crystal system and space group. sigmaaldrich.com The lack of any published crystal structure for this compound means that its solid-state conformation is currently unknown.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for the C-F stretching of the trifluoromethyl group, the C=N and C-O stretching of the oxazole ring, and the C-I stretching. While general regions for these vibrations are known, specific experimental data for this compound is not available in the scientific literature.

Strategic Utility and Future Directions in Organic Synthesis

Methodological Advancements and Green Chemistry Initiatives

Development of More Efficient and Sustainable Synthetic Routes

The creation of complex oxazoles often requires multi-step procedures that can be inefficient. Recent research has focused on developing more direct and sustainable methods for synthesizing the core 4-(trifluoromethyl)oxazole scaffold. A significant breakthrough has been the development of a catalytic cycloaddition strategy using α-trifluoromethyl-α-diazoketones and nitriles. acs.orgacs.org This method is noted for its experimental simplicity, use of a cost-effective cobalt catalyst, and reliance on easily accessible starting materials, rendering it a robust and practical approach for generating diverse 4-CF3-substituted oxazoles with high efficiency. acs.orgacs.org

While direct synthesis of 2-Iodo-4-(trifluoromethyl)oxazole in a single step is not prominently documented, established methodologies in oxazole (B20620) chemistry suggest a highly feasible two-step approach. The predictable and regioselective metalation of oxazole rings is a well-known strategy. researchgate.net Following the efficient synthesis of the 4-(trifluoromethyl)oxazole core, a subsequent metalation at the C-2 position, followed by quenching with an iodine source (iodination), would furnish the target compound. researchgate.net This modular approach allows for late-stage functionalization, a desirable feature in synthetic campaigns.

The broader trend in heterocyclic synthesis is moving away from harsh reagents and toward more environmentally benign processes. For instance, a patent describes the synthesis of 2-trifluoromethyl oxazole derivatives using a non-toxic, solid hypervalent iodine reagent, bis(trifluoroacetoxy)iodobenzene, which avoids corrosive fluorine sources like trifluoroacetic acid. google.com Similarly, metal-free cascade reactions have been successfully developed for synthesizing related trifluoromethylated heterocycles like isoxazoles, highlighting a sustainable path forward that minimizes reliance on expensive and toxic heavy metals. organic-chemistry.org These advancements point toward a future where the synthesis of building blocks like this compound can be achieved with greater efficiency and a reduced environmental footprint.

Catalyst Development for Precision Synthesis

Catalysis is central to the modern synthesis of functionalized heterocycles. chemscene.com For the construction of the 4-(trifluoromethyl)oxazole ring system, cobalt(II) metalloradical catalysis has emerged as a state-of-the-art method. acs.orgacs.org Researchers have identified that cobalt(II) porphyrin complexes are particularly effective. In a model reaction between 4-bromobenzonitrile (B114466) and 2-diazo-3,3,3-trifluoro-1-phenylpropan-1-one, a screening of various catalysts revealed that a simple cobalt(II) tetraphenylporphyrin (B126558) [Co(TPP)] complex could produce the desired 4-trifluoromethyl oxazole in a 95% isolated yield. acs.org

The development of highly fluorinated porphyrin ligands has further refined this process. The cobalt(II) complex [Co(F₂₀TPP)], where F₂₀TPP is 5,10,15,20-tetrakis(perfluorophenyl)porphyrin, exhibits remarkable catalytic capability for this transformation. acs.org This catalyst's effectiveness stems from its ability to engage in a metalloradical pathway, which shows high functional group tolerance and allows for the precise construction of highly substituted oxazoles. acs.org The ability to use a cost-effective and earth-abundant metal like cobalt is a significant advantage over methods that rely on precious metals like rhodium or palladium. acs.org

Table 1: Catalyst Screening for the Synthesis of a 4-(Trifluoromethyl)oxazole This table summarizes the results from initial investigations into catalysts for the cycloaddition of a diazoketone and a nitrile to form a 4-CF3-substituted oxazole.

| Catalyst | Yield (%) |

| Co(TPP) | 95 |

| Co(F₂₀TPP) | 85 |

| Co(Pc) | 78 |

| Rh₂(OAc)₄ | <5 |

| Fe(TPP)Cl | No Reaction |

Data sourced from supporting information related to ACS Catalysis publications. acs.org

This targeted catalyst development provides a robust platform for synthesizing a wide array of 4-(trifluoromethyl)oxazoles, which are the direct precursors to this compound.

Outlook for Novel Reaction Development and Mechanistic Insight

Understanding the reaction mechanism is crucial for optimizing existing methods and inventing new ones. For the cobalt-catalyzed synthesis of 4-(trifluoromethyl)oxazoles, detailed mechanistic experiments have been conducted. acs.org Spectroscopic investigations have confirmed that the reaction proceeds through a radical mechanism. acs.org Specifically, the process involves the formation of both monocarbene and biscarbene radical intermediates, which are generated from the reaction between the cobalt catalyst and the α-trifluoromethyl-α-diazoketone. acs.org This insight into the radical nature of the pathway is critical for predicting reactivity and expanding the scope of the transformation.

The future utility of this compound lies in its potential as a versatile building block for novel reaction development. The C-2 iodo-substituent serves as a highly effective "handle" for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net This opens up numerous possibilities for creating more complex molecules. For example, reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the C-2 position. The oxazole ring itself is a stable aromatic system found in many natural products and pharmaceuticals, while the trifluoromethyl group can enhance metabolic stability and binding affinity. researchgate.net The combination of these features makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery and materials science applications. chemscene.com Future work will likely focus on exploiting the unique reactivity of this compound to access novel chemical space and develop innovative functional molecules.

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodo-4-(trifluoromethyl)oxazole?

The synthesis of this compound typically involves halogenation and cyclization strategies. A general approach includes:

- Halogenation of oxazole precursors : Oxazole derivatives with a trifluoromethyl group undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .

- Cyclization reactions : For example, condensation of α-iodo-β-keto esters with trifluoroacetamide derivatives under acidic conditions can yield the oxazole core .

- Cross-coupling : Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki) may introduce iodine at the 2-position after cyclization .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR to confirm the trifluoromethyl group ( to ppm) and NMR for oxazole ring protons ( ppm) .

- IR spectroscopy : Stretching frequencies for C–F (1100–1200 cm) and C–I (500–600 cm) bonds .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

- DFT calculations : To predict vibrational frequencies, electronic properties, and solvent effects (e.g., using Gaussian 16 with B3LYP/6-311++G** basis sets) .

Advanced: How does the electronic effect of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitution reactions?

The –CF group is strongly electron-withdrawing, directing electrophiles to the 5-position of the oxazole ring. Experimental studies show:

- Nitration : Requires fuming HNO/HSO at 0°C, yielding 5-nitro derivatives with >80% regioselectivity due to –CF-induced deactivation at the 2- and 4-positions .

- Suzuki coupling : The iodine at C2 facilitates cross-coupling with aryl boronic acids under Pd(OAc)/SPhos catalysis (yields: 70–85%) .

Contradictions in regioselectivity may arise when steric hindrance from –CF competes with electronic effects, necessitating DFT analysis for rational design .

Advanced: What strategies optimize the stability of this compound in biological assays?

- Proteolytic resistance : Incorporating oxazole rings improves metabolic stability compared to amide-based analogs. Studies show this compound retains >90% integrity in rat liver microsomes after 1 hour .

- Solubility enhancement : Co-solvent systems (e.g., DMSO/PBS at 10:90 v/v) prevent aggregation in aqueous media .

- Photostability : Store in amber vials under inert gas (Ar/N) to minimize light- or oxygen-induced degradation of the C–I bond .

Advanced: How can computational modeling guide the design of this compound derivatives for anticancer activity?

- Molecular docking : Target proteins like STAT3 or DNA topoisomerases (PDB: 1BG1) to predict binding affinities. The –CF group enhances hydrophobic interactions in the ATP-binding pocket .

- QSAR studies : Correlate Hammett σ values of substituents with IC data (e.g., –CF increases potency against MCF-7 cells by 3-fold compared to –CH) .

- ADMET prediction : SwissADME or ADMETLab 2.0 assess logP (<3.5) and CYP450 inhibition risks .

Advanced: What experimental protocols resolve contradictions in biological activity data for oxazole derivatives?

- Dose-response validation : Repeat assays (e.g., MTT or SRB) across multiple cell lines (e.g., MCF-7, PC-3) with standardized seeding densities (5,000 cells/well) .

- Off-target profiling : Use KinomeScan to rule out kinase inhibition artifacts .

- Metabolite analysis : LC-MS/MS identifies degradation products that may skew IC values .

Advanced: How do structural modifications at the 5-position of this compound affect DNA intercalation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.